molecular formula C4H3FN2S B11758575 6-Fluoro-1h-pyrazine-2-thione

6-Fluoro-1h-pyrazine-2-thione

Cat. No.: B11758575
M. Wt: 130.15 g/mol
InChI Key: CHLXKLSQHPHGTG-UHFFFAOYSA-N
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Description

6-Fluoro-1h-pyrazine-2-thione is a heterocyclic compound containing a pyrazine ring substituted with a fluorine atom and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1h-pyrazine-2-thione typically involves the introduction of a fluorine atom and a thione group into a pyrazine ring. One common method is the nucleophilic substitution reaction where a suitable pyrazine derivative is treated with a fluorinating agent under controlled conditions. The thione group can be introduced via thiolation reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes steps such as halogenation, thiolation, and purification to achieve the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1h-pyrazine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding pyrazine-2-thiol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrazine-2-thiol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-1h-pyrazine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-1h-pyrazine-2-thione involves its interaction with specific molecular targets. The fluorine atom and thione group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    6-Chloro-1h-pyrazine-2-thione: Similar structure but with a chlorine atom instead of fluorine.

    6-Bromo-1h-pyrazine-2-thione: Contains a bromine atom instead of fluorine.

    6-Iodo-1h-pyrazine-2-thione: Contains an iodine atom instead of fluorine.

Uniqueness: 6-Fluoro-1h-pyrazine-2-thione is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity. Fluorine’s high electronegativity and small size make it a valuable substituent in medicinal chemistry, often enhancing the biological activity and metabolic stability of compounds.

Properties

IUPAC Name

6-fluoro-1H-pyrazine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2S/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLXKLSQHPHGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)C=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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